molecular formula C27H36F5N3O8S B8025150 Biotin-PEG4-PFP ester

Biotin-PEG4-PFP ester

Cat. No.: B8025150
M. Wt: 657.6 g/mol
InChI Key: ZWASPEUSWXFTOK-TZPNTHKFSA-N
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Description

Chemical Structure and Functional Groups

Molecular Architecture

The compound features three distinct structural domains (Figure 1):

  • Biotin moiety : A bicyclic tetrahydrothienoimidazole ring system responsible for strong avidin/streptavidin binding (Kd ≈ 10⁻¹⁵ M)
  • PEG4 spacer : A tetraethylene glycol chain (‑(OCH₂CH₂)₄‑) providing hydrophilicity and spatial separation
  • PFP ester : A 2,3,4,5,6-pentafluorophenyl activating group enabling amine-selective conjugation
Table 1: Key structural features of Biotin-PEG4-PFP ester
Component Functional Groups Role
Biotin Tetrahydrothienoimidazole, valeric acid Target recognition
PEG4 linker Ether bonds (-O-), hydroxyl termini Solubility enhancement
PFP ester Pentafluorophenyl, carbonyl Amine reactivity

The PEG4 spacer’s four ethylene oxide units create a 16.8 Å molecular bridge, sufficiently long to prevent steric interference during avidin binding while maintaining conjugate stability. Quantum mechanical calculations reveal the pentafluorophenyl group’s electron-withdrawing fluorine atoms increase the ester’s electrophilicity by 38% compared to non-fluorinated analogues, enhancing reaction kinetics with primary amines.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36F5N3O8S/c28-20-21(29)23(31)26(24(32)22(20)30)43-19(37)5-7-39-9-11-41-13-14-42-12-10-40-8-6-33-18(36)4-2-1-3-17-25-16(15-44-17)34-27(38)35-25/h16-17,25H,1-15H2,(H,33,36)(H2,34,35,38)/t16-,17-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWASPEUSWXFTOK-TZPNTHKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36F5N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

657.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Biotin-PEG4-COOH Intermediate

Biotin-PEG4-COOH serves as the precursor for PFP ester activation. The synthesis begins with the conjugation of biotin to a heterobifunctional PEG4 spacer containing an amine group at one terminus and a carboxylic acid at the other.

  • Biotin Activation : Biotin’s carboxyl group is activated using a carbodiimide reagent (e.g., EDC) and NHS to form a stable NHS ester.

  • PEG4 Conjugation : The activated biotin reacts with the amine terminus of NH2_2-PEG4-COOH in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions. This forms an amide bond, yielding Biotin-PEG4-COOH.

Key Parameters :

  • Molar Ratio : A 1.2:1 molar excess of biotin-NHS to PEG4 ensures complete conjugation.

  • Solvent : Anhydrous DMF minimizes hydrolysis of the NHS ester.

  • Reaction Time : 2–4 hours at room temperature.

Activation of Carboxylic Acid to PFP Ester

The carboxylic acid terminus of Biotin-PEG4-COOH is activated using pentafluorophenol (PFP-OH) and a carbodiimide coupling agent (e.g., DCC or EDCl):

  • Reaction Setup : Biotin-PEG4-COOH is dissolved in dichloromethane (DCM) with PFP-OH (1.5 equivalents) and EDCl (1.2 equivalents).

  • Catalyst Addition : A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates esterification.

  • Purification : The crude product is purified via silica gel chromatography to isolate this compound.

Yield : 60–75% after purification.

Optimization of Reaction Conditions

Solvent Selection

Non-polar solvents like DCM favor esterification by minimizing competing hydrolysis. However, DMF or DMSO is preferred for dissolving PEG4 intermediates due to their high polarity.

Temperature and pH

  • Temperature : Reactions proceed optimally at 25°C; higher temperatures accelerate hydrolysis of the PFP ester.

  • pH : The activation step requires mildly acidic conditions (pH 5–6) to stabilize the carbodiimide intermediate.

Molar Ratios

A 1.5:1 molar ratio of PFP-OH to Biotin-PEG4-COOH ensures complete activation, while excess EDCl (1.2 equivalents) drives the reaction to completion.

Purification and Characterization

Purification Methods

  • Chromatography : Silica gel chromatography using a gradient of ethyl acetate/hexane (70:30) effectively separates this compound from unreacted starting materials.

  • Dialysis : For large-scale preparations, dialysis against deionized water removes low-molecular-weight impurities.

Characterization Data

PropertyValueSource
Molecular Weight657.65 g/mol
Solubility≥10 mg/mL in DMSO
Purity>90% (HPLC)
Storage Stability-20°C, desiccated (6 months)

Comparative Analysis with Related Biotinylation Reagents

This compound offers distinct advantages over NHS and STP esters:

ParameterBiotin-PEG4-NHSBiotin-PEG4-STPBiotin-PEG4-PFP
Hydrolysis Half-life (pH 7.4)30 minutes4 hours8 hours
Solubility in WaterModerate (10 mg/mL)High (20 mg/mL)High (15 mg/mL)
Reaction Efficiency70–80%85–90%90–95%

Key Findings :

  • Enhanced Stability : The PFP ester’s slower hydrolysis rate compared to NHS esters allows longer reaction windows for labeling.

  • Reduced Aggregation : The PEG4 spacer minimizes protein aggregation, a common issue with hydrocarbon linkers.

Research Findings and Applications

Antibody-Drug Conjugates (ADCs)

This compound is widely used in ADC synthesis due to its cleavable PEG4 linker, which facilitates controlled drug release. Studies demonstrate that ADCs prepared with this reagent exhibit 30% higher tumor-targeting efficiency compared to NHS-based conjugates.

Protein Labeling

In comparative assays, this compound achieves 95% labeling efficiency for IgG antibodies at 5 mg/mL, outperforming NHS esters (75%) under identical conditions .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG4-PFP ester primarily undergoes nucleophilic substitution reactions. The PFP ester group reacts with primary and secondary amines to form stable amide bonds. This reaction is favored in slightly alkaline conditions (pH 7-9) .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, such as lysine residues in proteins. The reactions are typically carried out in aqueous buffers at room temperature .

Major Products

The major products formed from reactions with this compound are biotinylated proteins or peptides. These biotinylated molecules can then be used in various biochemical assays and applications .

Scientific Research Applications

Applications in Scientific Research

Biotin-PEG4-PFP ester finds applications across several domains:

  • Antibody-Drug Conjugates (ADCs) :
    • Used as a linker to attach cytotoxic drugs to antibodies, allowing for targeted therapy in cancer treatment. The PFP group enables selective cleavage under specific conditions, releasing the drug at the target site .
  • Nanotechnology :
    • Involved in the development of nanocarriers for drug delivery systems, enhancing the stability and bioavailability of therapeutic agents .
  • Cell Culture and Protein Labeling :
    • Facilitates biotinylation of proteins, allowing for easy purification and detection using avidin or streptavidin conjugates . This application is crucial for studying protein interactions and functions.
  • Ligand Development and Polypeptide Synthesis :
    • Supports the synthesis of biotinylated ligands and peptides, which are essential for various biochemical assays and therapeutic developments .
  • Functional Coatings :
    • Used in creating polyethylene glycol-modified functional coatings that improve biocompatibility and reduce nonspecific binding in biomedical applications .

Antibody-Drug Conjugate Development

A study highlighted the efficacy of this compound in developing ADCs targeting specific cancer cells. The conjugates demonstrated enhanced cytotoxicity against tumor cells compared to free drugs, showcasing the importance of targeted delivery systems in cancer therapy .

Protein Purification Techniques

In another research project, this compound was employed to biotinylate proteins for purification purposes. The study reported over 90% efficiency in capturing biotinylated proteins using streptavidin-coated beads, underscoring its effectiveness in protein isolation protocols .

Nanoparticle Formulation

Research involving nanotechnology utilized this compound to create nanoparticles that encapsulated therapeutic agents. These nanoparticles exhibited improved circulation time and targeted delivery capabilities, significantly enhancing therapeutic outcomes in preclinical models .

Comparative Data Table

Application AreaDescriptionKey Benefits
Antibody-Drug ConjugatesLinker for attaching drugs to antibodiesTargeted therapy, reduced side effects
NanotechnologyDevelopment of nanocarriers for drug deliveryEnhanced stability and bioavailability
Cell CultureBiotinylation for protein detection and purificationHigh specificity and efficiency
Ligand DevelopmentSynthesis of biotinylated ligands for biochemical assaysFacilitates study of protein interactions
Functional CoatingsPEG-modified coatings for improved biocompatibilityReduced nonspecific binding

Mechanism of Action

The mechanism of action of Biotin-PEG4-PFP ester involves the formation of stable amide bonds with primary amines. The biotin moiety binds with high affinity to avidin and streptavidin proteins, allowing for the efficient capture and detection of biotinylated molecules. This interaction is crucial in various biochemical assays and diagnostic applications .

Comparison with Similar Compounds

Key Physicochemical Properties :

Property Value Reference
Molecular Formula C₂₇H₃₆F₅N₃O₈S
Molecular Weight 657.65 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 804.9 ± 65.0 °C
LogP 0.97
Solubility Organic solvents (DCM, DMF)

Comparison with Similar Compounds

Biotin-PEG4-PFP ester belongs to a family of PEGylated biotin derivatives. Below is a comparative analysis with structurally or functionally related compounds:

Biotin-PEG4-TFP Ester

Parameter This compound Biotin-PEG4-TFP Ester Reference
Reactive Group Pentafluorophenyl (PFP) ester Tetrafluorophenyl (TFP) ester
Molecular Weight 657.65 g/mol 657.65 g/mol (estimated)
Reactivity Higher (due to 5F vs. 4F) Moderate
Applications ADC linkers, protein labeling Similar, but less common

Key Difference : The PFP ester’s additional fluorine atom increases electrophilicity, accelerating amine coupling compared to TFP .

Biotin-EDA-PEG4-PFP

Parameter This compound Biotin-EDA-PEG4-PFP Reference
Spacer PEG4 PEG4 + Ethylenediamine (EDA)
Molecular Weight 657.65 g/mol ~700 g/mol (estimated)
Functionality Direct amine coupling EDA introduces secondary amines for multi-step conjugation
Use Cases Standard bioconjugation Complex architectures (e.g., dendrimers)

Key Difference : The EDA spacer adds flexibility and additional reactive sites for multi-functionalization .

Diketone-PEG4-PFP Ester

Parameter This compound Diketone-PEG4-PFP Ester Reference
Functional Group Biotin Diketone
Molecular Weight 657.65 g/mol 647.59 g/mol
Reactivity Amine-targeted Diketone enables photo-crosslinking or metal coordination
Applications Biomolecular conjugation Material science, hydrogel synthesis

Key Difference : Diketone groups enable crosslinking via UV light or metal ions, expanding utility in material science .

Biotin-PEG4-NHS Ester

Parameter This compound Biotin-PEG4-NHS Ester Reference
Reactive Group PFP ester NHS ester
Stability Stable in anhydrous conditions Hydrolyzes faster in aqueous media
Reaction Rate Faster Moderate
Use Cases Organic-phase reactions Aqueous bioconjugation (e.g., buffers)

Key Difference : NHS esters are preferred in aqueous environments, while PFP esters excel in organic solvents .

Research Findings and Regulatory Considerations

  • Analytical Challenges : PEGylation heterogeneity complicates characterization. Advanced techniques like MALDI-TOF-MS and NMR are critical for verifying linker integrity .
  • Regulatory Compliance : this compound-based ADCs must meet FDA/EMA guidelines for PEGylated biologics, emphasizing reproducible synthesis and impurity profiling .
  • Performance Metrics : Studies show PEG4 spacers balance drug release kinetics and plasma stability better than shorter (PEG2) or longer (PEG8) variants .

Biological Activity

Biotin-PEG4-PFP ester is a bioconjugate that combines biotin with a polyethylene glycol (PEG) spacer and a pentafluorophenyl (PFP) ester group. This compound is gaining attention in biochemical and pharmaceutical research due to its unique properties, which enhance the solubility, stability, and reactivity of biotinylated molecules. Here, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C27_{27}H36_{36}F5_5N3_3O8_8S
  • Molecular Weight : 657 g/mol
  • Purity : ≥95%
  • Solubility : Soluble in DMF or DMSO

The PFP group provides high reactivity towards primary and secondary amines, facilitating efficient biotin labeling of proteins and peptides . The PEG spacer enhances the solubility and reduces steric hindrance, making it suitable for various biological applications.

The mechanism by which this compound exerts its biological effects primarily involves the following steps:

  • Bioconjugation : The PFP group reacts with amine-containing biomolecules (e.g., proteins, antibodies) to form stable amide bonds.
  • Targeting : The biotin moiety allows for specific binding to avidin or streptavidin, enabling purification or detection of biotinylated targets.
  • Enhanced Delivery : The PEG linker improves solubility and stability in biological fluids, facilitating better delivery of conjugated drugs or probes into cells.

Applications in Research

This compound is utilized in various research fields:

  • Drug Development : It serves as a linker in antibody-drug conjugates (ADCs), enhancing the therapeutic efficacy of drugs by targeting specific cells .
  • Proteomics : Used for tagging proteins for mass spectrometry analysis, allowing researchers to study protein interactions and functions .
  • Nanotechnology : It is employed in the design of nanoparticles for targeted drug delivery systems .

Case Studies and Research Findings

  • Antineoplastic Agents :
    A study developed two biotin-PEG4-diarylidenyl piperidone prodrugs that demonstrated significant antitumor activity with limited toxicity when tested in xenograft models. These compounds slowly released their active drug forms over time, showcasing the potential of biotinylated PEG linkers in drug delivery systems .
  • Intracellular Delivery :
    Research comparing biotin-PEG conjugates with standard PEGylated proteins indicated that biotinylation significantly improved intracellular uptake of anionic proteins like bovine serum albumin (BSA). This suggests that biotin receptors on cells facilitate enhanced delivery compared to non-targeted approaches .
  • Protein Labeling Efficiency :
    A comparative study highlighted the efficiency of this compound in labeling proteins compared to traditional NHS esters. The PFP group's reactivity allowed for more effective conjugation with fewer side reactions, leading to higher yields of labeled proteins suitable for downstream applications .

Summary Table of Biological Activities

Activity AreaFindings
Drug DeliveryEnhanced targeting and reduced toxicity in cancer models using biotinylated prodrugs .
Protein Interaction StudiesImproved enrichment and identification of target proteins through mass spectrometry .
Cellular UptakeIncreased uptake observed for biotin-conjugated proteins compared to non-targeted counterparts .

Q & A

Basic: How can I optimize the solubility of Biotin-PEG4-PFP ester for in vitro experiments?

Methodological Answer:
this compound is sparingly soluble in aqueous buffers. For in vitro use, prepare a stock solution in anhydrous DMSO (e.g., 50–100 mg/mL) and dilute with co-solvents like PEG300 or Tween-80. A validated protocol involves:

Dissolve 50 mg in 1 mL DMSO (50 mg/mL stock).

Mix 100 µL stock with 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

Vortex/ultrasonicate (≤50°C) to ensure clarity.
Avoid freeze-thaw cycles, and use fresh working solutions to prevent hydrolysis. Critical parameters include pH (neutral to slightly basic) and ionic strength .

Basic: What analytical techniques confirm successful conjugation of this compound to target amines?

Methodological Answer:
Post-conjugation, validate using:

  • MALDI-TOF/MS : Detect mass shifts corresponding to biotin-PEG4 addition (Δ ~700 Da).
  • HPLC : Compare retention times of unmodified vs. conjugated molecules (e.g., C18 reverse-phase column, acetonitrile/water gradient).
  • Streptavidin Binding Assay : Confirm biotin activity via ELISA or SPR (expected KD ~10⁻¹⁵ M).
    For quantitative analysis, measure unreacted NHS esters using trinitrobenzene sulfonic acid (TNBSA) assays .

Advanced: How do batch-to-batch variations in this compound purity affect downstream assays?

Methodological Answer:
Variations in residual solvents (e.g., TFA) or PEG4 chain length can alter reaction kinetics. Mitigate by:

Pre-Analysis : Request certificates of analysis (CoA) for HPLC purity (>95%), MS, and ¹H-NMR data.

Standardization : Pre-titrate each batch using a model amine (e.g., glycine) to determine optimal molar ratios.

Post-Conjugation QC : Use SDS-PAGE/Western blot to confirm consistent biotinylation levels.
For sensitive assays (e.g., single-molecule imaging), use ultra-pure grades with <1% TFA .

Advanced: What strategies improve the stability of this compound in long-term storage?

Methodological Answer:
The ester bond is hydrolytically labile. For stability:

Storage : Aliquot in anhydrous DMSO under argon, store at -80°C (short-term: -20°C). Avoid moisture.

Lyophilization : Pre-lyophilize with cryoprotectants (e.g., trehalose) for reconstitution.

Monitoring : Regularly test activity via TNBSA assays. A >10% decrease in reactivity indicates degradation.
Note: PEG4 chains may oxidize; add antioxidants (e.g., BHT) for prolonged storage .

Advanced: How can I resolve contradictions in conjugation efficiency across different protein substrates?

Methodological Answer:
Efficiency depends on:

  • Protein pI : Target lysines in basic regions (pI >8.5) for optimal reactivity.
  • Solvent Accessibility : Use molecular dynamics (MD) simulations to predict solvent-exposed amines.
  • Competing Reactions : Quench excess esters with tris(hydroxymethyl)aminomethane (Tris) post-conjugation.
    For low-yield cases, employ site-directed biotinylation using engineered cysteine residues paired with maleimide-PEG4-biotin .

Advanced: What are the implications of PEG4 spacer length in drug delivery systems using this compound?

Methodological Answer:
The PEG4 spacer balances steric hindrance and flexibility:

  • Streptavidin Binding : Longer spacers (e.g., PEG12) reduce steric interference in multivalent interactions.
  • In Vivo Half-Life : PEG4 minimizes opsonization vs. longer PEGs but offers limited stealth effects.
  • GSH-Responsive Release : In redox-sensitive systems (e.g., disulfide linkers), PEG4 facilitates rapid payload release in high-GSH environments (e.g., tumor cells) .

Basic: How should I document this compound usage in manuscripts to ensure reproducibility?

Methodological Answer:
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

Synthesis : Report reaction molar ratios, solvents, and purification steps (e.g., SEC, dialysis MWCO).

Characterization : Include HPLC traces, MS spectra, and ¹H-NMR peaks (δ 3.5–3.7 ppm for PEG4).

Experimental : Specify stock concentrations, co-solvents, and incubation times.

Ethics : State compliance with institutional biosafety protocols for biotin-streptavidin systems .

Advanced: What controls are essential when using this compound in pull-down assays?

Methodological Answer:
To minimize false positives:

Negative Controls : Use unconjugated streptavidin beads + lysate.

Competition Controls : Add free biotin (10 mM) to elution buffer.

Crosslinker Controls : Compare with NHS-PEG4-biotin (no PFP ester) to assess non-specific binding.

MS/MS Validation : Confirm prey identity via peptide sequencing, especially for low-abundance targets .

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